TSU-68
Overview
Description
TSU-68 is a complex organic compound with a unique structure that combines elements of indole and pyrrole chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TSU-68 typically involves the condensation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid with 5-fluoro-1,3-dihydroindol-2-one . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as piperidine, to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
TSU-68 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the indole and pyrrole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole and pyrrole rings.
Scientific Research Applications
TSU-68 has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of TSU-68 involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Fluoro-2-oxoindolin-3-ylidene)methyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
- (Z)-N-(2-(Diethylamino)ethyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide
- (Z)-3-(2,4-Dimethyl-5-(2-oxoindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid
Uniqueness
TSU-68 is unique due to its specific combination of indole and pyrrole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H18N2O3 |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
3-[2,4-dimethyl-5-[(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
NHFDRBXTEDBWCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O |
Synonyms |
5-((1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-propanoic acid TSU 68 TSU-68 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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